5-Nitrofuran-2-yl thiocyanate
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Overview
Description
5-Nitrofuran-2-yl thiocyanate: is a heterocyclic compound that belongs to the class of nitrofuran derivatives. These compounds are characterized by a furan ring substituted with a nitro group and a thiocyanate group. The nitrofuran moiety is known for its broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofuran-2-carbaldehyde with thiocyanate salts in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for 5-Nitrofuran-2-yl thiocyanate often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrofuran-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to amino derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group.
Major Products Formed:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-Nitrofuran-2-yl thiocyanate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens .
Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics, especially in the fight against multi-drug resistant bacteria .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Nitrofuran-2-yl thiocyanate involves the activation of the nitrofuran moiety by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that cause DNA damage, oxidative stress, and inhibition of RNA and protein synthesis. These effects collectively contribute to the compound’s antimicrobial activity .
Comparison with Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections.
Comparison: 5-Nitrofuran-2-yl thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity compared to other nitrofuran derivatives.
Properties
CAS No. |
114050-51-0 |
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Molecular Formula |
C5H2N2O3S |
Molecular Weight |
170.15 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl) thiocyanate |
InChI |
InChI=1S/C5H2N2O3S/c6-3-11-5-2-1-4(10-5)7(8)9/h1-2H |
InChI Key |
FAVLTZDNJZMDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)SC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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